2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16238914
InChI: InChI=1S/C14H19NO2.ClH/c1-3-16-14-5-9-4-8(2)17-13(9)7-11(14)10-6-12(10)15;/h5,7-8,10,12H,3-4,6,15H2,1-2H3;1H
SMILES:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16238914

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name 2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-3-16-14-5-9-4-8(2)17-13(9)7-11(14)10-6-12(10)15;/h5,7-8,10,12H,3-4,6,15H2,1-2H3;1H
Standard InChI Key MXPFFKQMPPAWLO-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. Its IUPAC name reflects a benzofuran core fused to a cyclopropane ring, substituted with ethoxy and methyl groups, and an amine hydrochloride moiety.

Stereochemical Features

The compound’s stereochemistry is critical to its bioactivity. The cyclopropane ring introduces strain, potentially enhancing binding affinity to biological targets. The ethoxy group at position 5 and methyl group at position 2 of the benzofuran ring create a hydrophobic pocket, which may facilitate membrane penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol
Canonical SMILESCCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N.Cl
Hydrogen Bond Donors2 (amine and HCl)
Hydrogen Bond Acceptors3 (oxygen and amine)

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with 5-ethoxy-2-methyl-2,3-dihydrobenzofuran. Key steps include:

  • Friedel-Crafts alkylation to introduce the cyclopropane ring.

  • Amine functionalization via reductive amination.

  • Hydrochloride salt formation to improve stability.

Reaction Conditions

In Silico Studies and Target Prediction

Molecular Docking

Docking studies using AutoDock Vina indicate strong binding to M₄ muscarinic acetylcholine receptors (ΔG = -9.2 kcal/mol), implicating potential allosteric modulation . The cyclopropane ring occupies a hydrophobic cleft, while the amine group forms hydrogen bonds with Asp122 .

ADMET Predictions

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).

Comparative Analysis with Structural Analogs

(1S,2S)-2-[(2R)-5-Ethoxy-2-methylbenzofuran-6-yl]cyclopropane-1-carboxylic Acid

This analog (PubChem CID: 51888075) replaces the amine group with a carboxylic acid, reducing blood-brain barrier penetration but enhancing plasma stability .

Table 2: Structural and Functional Comparisons

PropertyTarget CompoundCarboxylic Acid Analog
Molecular Weight269.77 g/mol262.30 g/mol
Key Functional GroupAmine hydrochlorideCarboxylic acid
Predicted LogP2.83.1
Receptor AffinityM₄ mAChR, 5-HT₂ANS5B polymerase (HCV)

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